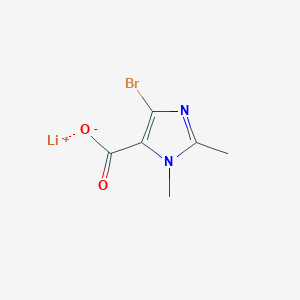

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 2nd and 3rd positions, and a carboxylate group at the 4th position. The lithium ion is associated with the carboxylate group, forming a salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate typically involves the following steps:

Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hydrogenated compounds.

Substitution: Formation of substituted imidazole derivatives.

Applications De Recherche Scientifique

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

5-bromo-2,3-dimethylimidazole: Lacks the carboxylate and lithium components.

2,3-dimethylimidazole-4-carboxylate: Lacks the bromine and lithium components.

Lithium imidazole-4-carboxylate: Lacks the bromine and methyl groups.

Uniqueness

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is unique due to the combination of its bromine, methyl, carboxylate, and lithium components, which confer specific chemical and biological properties .

Activité Biologique

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated with a 5-bromo-2,3-dimethylimidazole-4-carboxylate moiety. This unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways associated with mood regulation and neuroprotection.

- Antioxidant Activity : Lithium compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

1. Neuroprotective Effects

This compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress through the inhibition of reactive oxygen species (ROS) production .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

3. Anticancer Activity

Recent studies have indicated that lithium derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the compound has been evaluated for its ability to target cancer cells while sparing normal cells .

Case Studies

- Neuroprotection in Alzheimer's Disease Models

- Anti-inflammatory Effects in Rheumatoid Arthritis

Data Tables

Propriétés

IUPAC Name |

lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2.Li/c1-3-8-5(7)4(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFCGZZTYMWEND-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=C(N1C)C(=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.